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Abstract

Elaidic acid (C18:1 trans-9) is the most prevalent trans fatty acid (TFA) found in industrially
processed foods derived from partially hydrogenated vegetable oils (PHOS). Its linear
molecular structure, a consequence of the trans configuration of its double bond, distinguishes
it from its cis-isomer, oleic acid, and imparts properties similar to saturated fats. This structural
difference is fundamental to its distinct metabolic and physiological effects. Extensive research
has demonstrated a strong association between the consumption of elaidic acid and an
increased risk of cardiovascular disease, primarily through its adverse effects on blood lipid
profiles, including the elevation of low-density lipoprotein (LDL) cholesterol and the reduction of
high-density lipoprotein (HDL) cholesterol.[1][2][3][4][5] Mechanistically, elaidic acid has been
shown to induce hepatic lipogenesis, promote systemic inflammation and oxidative stress, and
trigger cellular apoptosis through endoplasmic reticulum stress. This whitepaper provides a
comprehensive technical overview of elaidic acid as a food component, detailing its chemical
properties, food sources, metabolic fate, and the molecular pathways through which it impacts
human health. It includes summaries of quantitative data, detailed experimental protocols from
key studies, and visualizations of critical signaling pathways to serve as a resource for the
scientific community.

Introduction and Chemical Profile

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b191154?utm_src=pdf-interest
https://www.benchchem.com/product/b191154?utm_src=pdf-body
https://www.benchchem.com/product/b191154?utm_src=pdf-body
https://www.benchchem.com/product/b191154?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/24058537/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3772929/
https://pubmed.ncbi.nlm.nih.gov/9082038/
https://karger.com/pat/article/84/3/144/266350/Elaidic-Acid-a-Trans-Fatty-Acid-Enhances-the
https://healthmatters.io/understand-blood-test-results/elaidic
https://www.benchchem.com/product/b191154?utm_src=pdf-body
https://www.benchchem.com/product/b191154?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b191154?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Elaidic acid is a monounsaturated trans fatty acid, chemically identified as (E)-octadec-9-enoic
acid.[6][7] It shares the same chemical formula as oleic acid, C18H3402, but differs in the
stereochemistry of the double bond at the ninth carbon position.[8] While oleic acid has a 'cis'
configuration, creating a kink in the fatty acid chain, elaidic acid's 'trans' configuration results
in a more linear, straight structure.[8] This conformation allows elaidic acid molecules to pack
more tightly, similar to saturated fatty acids, which explains its higher melting point (45 °C) and
its solid state at room temperature.[6][9]

First isolated in 1832, elaidic acid was primarily a laboratory product until its presence was
confirmed in beef fat.[9] Its main source in the human diet became industrially produced PHOs,
created by adding hydrogen to vegetable oils to increase their stability, shelf-life, and create a
semi-solid texture suitable for margarines, shortenings, and baked goods.[8][10] It also occurs
in small quantities in milk and meat from ruminant animals.[6][9][10]

Table 1: Chemical and Physical Properties of Elaidic Acid

Property Value Reference(s)
IUPAC Name (E)-octadec-9-enoic acid [6]

Common Name Elaidic acid [6]

Chemical Formula C18H3402 [61[7]

Molar Mass 282.46 g/mol [6]
Appearance Colorless/white waxy solid [6]119]

Melting Point 44.5-455 °C [9][10]

Boiling Point 288 °C at 100 mmHg [9][10]
Solubility Insoluble in water [9][10]

Quantitative Analysis of Elaidic Acid in Food

The primary dietary sources of elaidic acid have historically been foods containing PHOs.[8]
[11] While regulatory actions have significantly reduced the use of PHOs, elaidic acid is still
present in some processed foods, fried items, and naturally in ruminant-derived products.
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Table 2: Elaidic Acid Content in Various Food Categories

Primary Source of

Typical Content

Food Category - . Range ( g/100g of Reference(s)
Elaidic Acid
fat)
) Partially Can be high,
Margarine & o
) Hydrogenated historically up to 20- [O1[12][13]
Shortening ]
Vegetable Oils 30% of total fat
) Partially )
Commercially Baked Variable, depends on
Hydrogenated [8][13]
Goods ] fat used
Vegetable Oils
Partially Variable, depends on
Fried Foods Hydrogenated Frying oil and frying [81I91[14]
Oils conditions
Partially
Snacks & )
] ) Hydrogenated Variable [13][15]
Confectioneries

Vegetable Oils

Beef & Lamb Products

Ruminant Fat
(Natural)

~0.1% of total fatty
acids

[8]1°]

Dairy Products (Milk,
Butter)

Ruminant Fat
(Natural)

~0.1% of total fatty
acids

[eleelel

Note: Content can vary widely based on product formulation and manufacturing processes.
Data for PHO-containing products often reflects historical values before widespread
reformulation.

Metabolic Fate and Pathophysiological Role

Once ingested, elaidic acid is incorporated into various lipid pools, including plasma
phospholipids, triglycerides, and cholesteryl esters, and can become integrated into cell
membranes.[4][16] This incorporation alters membrane fluidity and impacts cellular function.
The primary health concerns associated with elaidic acid consumption are its detrimental
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effects on lipid metabolism and its role in promoting inflammation, oxidative stress, and other
cellular dysfunctions that contribute to chronic disease.

Dysregulation of Lipid Metabolism

A significant body of evidence from clinical trials demonstrates that dietary intake of elaidic
acid adversely affects the lipoprotein profile.[1][2][3][5] It is strongly associated with increased
levels of LDL cholesterol and decreased levels of HDL cholesterol, a pro-atherogenic
combination that elevates the risk of coronary heart disease.[1][2][4][5] One mechanism for this
is the increase in plasma cholesteryl ester transfer protein (CETP) activity, which facilitates the
transfer of cholesteryl esters from HDL to VLDL, ultimately lowering HDL levels.[6][10]

Furthermore, studies using human liver cell lines (e.g., HepG2, HuH-7) have shown that elaidic
acid upregulates hepatic lipogenesis (the synthesis of fatty acids and cholesterol).[1][2][17]
This is mediated by the activation of Sterol Regulatory Element-Binding Protein-1c (SREBP-
1c), a major transcription factor that controls the expression of lipogenic genes.[17]

Elaidic Acid Upregulates
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Caption: Elaidic Acid-Induced Hepatic Lipogenesis via SREBP-1c.

Pro-inflammatory and Pro-oxidative Effects

Elaidic acid intake is linked to systemic inflammation, a key factor in the pathogenesis of
atherosclerosis.[12][18] In vitro studies have demonstrated that elaidic acid stimulates the
expression of inflammatory mediators in macrophages and smooth muscle cells.[18][19]

One critical pathway involves the activation of the NLRP3 (NOD-like receptor protein 3)
inflammasome in liver Kupffer cells.[20] This activation is triggered by endoplasmic reticulum
stress (ERS) and subsequent activation of the mitogen-activated protein kinase (MAPK)
signaling pathway, leading to the release of pro-inflammatory cytokines like I1L-13.[12][20]
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Caption: Inflammasome Activation by Elaidic Acid.

Furthermore, elaidic acid has been shown to induce oxidative stress by increasing the
production of reactive oxygen species (ROS) and the expression of NADPH oxidase in
vascular smooth muscle cells, contributing to endothelial dysfunction and the progression of
atherosclerosis.[18][21]

Endoplasmic Reticulum Stress and Apoptosis

Beyond its role in inflammation, ERS is a direct mechanism of elaidic acid-induced cellular
damage. In neuronal cells (SH-SY5Y), elaidic acid treatment leads to the accumulation of
ROS and induces ERS, activating the GRP78/ATF4/CHOP signaling pathway, which ultimately
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culminates in apoptosis (programmed cell death).[21] This suggests potential neurotoxic effects
and provides a model for how TFAs can induce cell death in various tissues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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